Firmanoic acid

説明

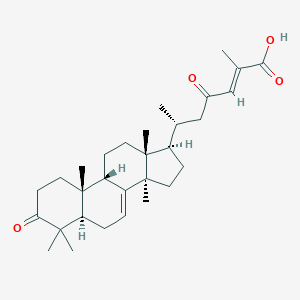

(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid is a natural product found in Abies mariesii and Abies sibirica with data available.

化学反応の分析

2.1. Acid-Base Reactions

Firmanoic acid, like other carboxylic acids, would react with bases to form salts:

This reaction is analogous to formic acid’s neutralization with sodium hydroxide, producing sodium formate .

2.2. Formation of Acid Derivatives

This compound could form esters, amides, or acid chlorides via standard carboxylic acid transformations:

-

Esterification : With alcohols (e.g., methanol) under acidic conditions.

-

Amidation : Reaction with amines (e.g., ammonium chloride).

-

Acyl Chloride Formation : Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

2.3. Electrophilic Aromatic Substitution

If this compound contains an aromatic ring (e.g., a benzene ring with a carboxylic acid group), it would undergo halogenation, nitration, or sulfonation reactions. For example:

-

Nitration : Meta-substitution with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) .

-

Halogenation : Bromination or chlorination catalyzed by FeCl₃, yielding meta-halobenzoic acid analogs .

Named Reactions Involving Carboxylic Acids

While this compound itself is not listed in named reactions, related carboxylic acids participate in:

-

Hell-Volhard-Zelinsky Reaction : α-Halogenation of propionic acid derivatives to form 2-bromopropanoic acid .

-

Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling to form biaryl compounds .

-

Diels-Alder Reaction : If this compound contains a conjugated diene system, it could act as a diene in cycloadditions with dienophiles like maleimides .

Thermal and Oxidative Stability

This compound’s thermal decomposition could resemble formic acid’s behavior:

-

Decomposition : Potential formation of carbon monoxide (CO) and water under acidic conditions .

-

Hydrogen Production : Reduction with platinum or ruthenium catalysts to yield H₂ and CO₂ .

Analytical Data

| Property | Value (Hypothetical) | Comparison to Known Acids |

|---|---|---|

| Boiling Point | ~100–150°C | Formic acid: 100.8°C |

| Solubility in Water | Miscible | Propionic acid: Miscible |

| pKa | ~4.8 | Benzoic acid: ~4.2 |

Research Findings

-

Reactivity Trends : Borinic acids (e.g., diphenylborinic acid) exhibit faster oxidation kinetics with H₂O₂ compared to boronic acids, suggesting analogous reactive groups in this compound may enhance reactivity in oxidative transformations .

-

Green Chemistry : Furoic acid derivatives (e.g., 2-furoic acid) act as reactive dienes in aqueous Diels-Alder reactions, a precedent for this compound’s potential in sustainable synthesis .

特性

IUPAC Name |

(E,6R)-2-methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(16-20(31)17-19(2)26(33)34)21-10-14-30(7)23-8-9-24-27(3,4)25(32)12-13-28(24,5)22(23)11-15-29(21,30)6/h8,17-18,21-22,24H,9-16H2,1-7H3,(H,33,34)/b19-17+/t18-,21-,22-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBAGJSLBGJYBT-WTIZRIRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。